Thermodynamic Stability: DFT-Calculated Relative Energies of Dinitroaniline Isomers
Density functional theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that 2,6-dinitroaniline and 2,4-dinitroaniline are the thermodynamically favored isomers among the six positional dinitroaniline variants [1]. This computational ranking is consistent with experimental observations of synthetic accessibility and relative stability under ambient storage conditions [2].
| Evidence Dimension | Calculated relative molecular energy (thermodynamic stability ranking) |
|---|---|
| Target Compound Data | Favored (thermodynamically stable) |
| Comparator Or Baseline | 2,3-dinitroaniline and 3,4-dinitroaniline: Unfavored (higher relative energy) |
| Quantified Difference | DFT calculations predict 2,6- and 2,4- isomers are energetically favored; specific energy differences not reported in abstract, but classed as 'favored' vs 'unfavored'. |
| Conditions | B3LYP/6-31G* level of theory; gas-phase optimization |
Why This Matters
For procurement, this confirms 2,6-dinitroaniline is a primary, thermodynamically accessible isomer, which correlates with higher synthetic yields and lower impurity profiles from side-reactions compared to less favored isomers.
- [1] Chen, P.C.; Chen, S.C. Molecular structures of dinitroanilines and trinitroanilines. Computers & Chemistry 1999, 23 (5), 503–511. View Source
- [2] Schultz, H.P. 2,6-Dinitroaniline. Organic Syntheses 1951, 31, 45. View Source
